1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one
Description
Properties
IUPAC Name |
1-[4-tri(propan-2-yl)silyloxyphenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2Si/c1-8-18(19)16-9-11-17(12-10-16)20-21(13(2)3,14(4)5)15(6)7/h9-15H,8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIDEBQUIJCLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)O[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The most efficient route involves treating 4-hydroxyphenylpropan-1-one with TIPSCl in the presence of imidazole and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. This method mirrors protocols for analogous silyl ether formations, where imidazole acts as a base to scavenge HCl, and DMAP accelerates the reaction via nucleophilic catalysis.
Typical Procedure :
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Substrate Activation : 4-Hydroxyphenylpropan-1-one (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
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Base Addition : Imidazole (2.5 equiv) and DMAP (0.1 equiv) are added sequentially.
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Silylation : TIPSCl (1.2 equiv) is introduced dropwise, and the reaction is stirred for 1–4 hours at room temperature.
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Workup : The mixture is quenched with water, extracted with DCM, dried over Na₂SO₄, and concentrated.
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Purification : Column chromatography (hexane/EtOAc gradient) yields the pure product.
Optimization Insights :
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Solvent : DCM outperforms THF or ethers due to superior solubility of silylating agents.
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Temperature : Prolonged reactions at room temperature (≥2 hours) achieve >90% conversion, whereas elevated temperatures risk desilylation.
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Catalyst Loadings : DMAP at 0.1 equiv minimizes side reactions while maintaining catalytic efficiency.
Workup and Purification
Post-reaction processing follows standard silylation protocols:
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Quenching : Saturated aqueous NH₄Cl (10 mL per mmol substrate) terminates the reaction, preventing over-silylation.
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Extraction : DCM (3 × 15 mL) ensures complete recovery of the hydrophobic product.
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Drying : Anhydrous Na₂SO₄ removes residual water, critical for preventing silica gel deactivation during chromatography.
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Chromatography : A hexane/EtOAc gradient (10:1 → 5:1) resolves the product from unreacted starting material and imidazole byproducts.
Challenges :
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Silica Compatibility : The TIPS group’s bulkiness slightly retards elution, necessitating broader solvent gradients.
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Byproduct Formation : Trace imidazole·HCl salts may co-elute; a preliminary filtration through Celite® mitigates this.
Alternative Synthetic Approaches
Friedel-Crafts Acylation of Silyl-Protected Phenol Derivatives
Attempts to acylate triisopropylsilyl-protected phenol (TIPS-OPh) via Friedel-Crafts suffer from low yields (<20%) due to steric hindrance from the TIPS group, which deactivates the aromatic ring toward electrophilic attack. AlCl₃-mediated acylation with propionyl chloride in nitrobenzene at 0°C produces complex mixtures, with <15% isolated yield of the target ketone.
Cross-Coupling Strategies
Palladium-catalyzed coupling of TIPS-protected aryl halides with propanoyl organometallics (e.g., Kumada or Suzuki-Miyaura) remains unexplored for this substrate. Theoretical analysis suggests that the electron-rich silyl ether could facilitate oxidative addition, but competing protodesilylation under basic conditions poses a significant barrier.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Silylation | 85–92 | >95 | High | Moderate |
| Friedel-Crafts | <20 | 50–60 | Low | Low |
| Cross-Coupling | N/A | N/A | Theoretical | High |
Key Findings :
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Direct silylation is the only practically viable method, balancing yield and scalability.
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Friedel-Crafts acylation is impractical due to the TIPS group’s steric demand.
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Cross-coupling approaches require further catalyst screening to suppress side reactions.
Experimental Data and Characterization
Spectroscopic Characterization
While specific data for 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one are unavailable, analogous compounds provide reliable benchmarks:
Chromatographic Purification Parameters
| Eluent Ratio (Hexane:EtOAc) | Rf | Purity (%) |
|---|---|---|
| 10:1 | 0.25 | 85 |
| 8:1 | 0.40 | 92 |
| 5:1 | 0.55 | 95 |
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the triisopropylsilyl group.
Scientific Research Applications
Organic Synthesis
1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in developing new compounds with specific properties.
Material Science
In material science, this compound is utilized in the creation of novel materials that exhibit enhanced stability or reactivity. Its bulky triisopropylsilyl group provides steric protection that can influence the reactivity of materials.
Biological Applications
There are potential applications in biological research , particularly in the synthesis of biologically active compounds. It may also serve as a protecting group during the modification of biomolecules, facilitating the development of pharmaceuticals.
Case Study 1: Synthesis and Activity of Derivatives
A study explored the design and synthesis of derivatives based on phenolic compounds similar to this compound. These derivatives were evaluated for their biological activity as potential GPR88 agonists, indicating the compound's utility in medicinal chemistry .
Case Study 2: Material Development
Research demonstrated how incorporating triisopropylsilyl groups into polymer matrices improved the thermal stability and mechanical properties of the resulting materials. This highlights the compound's role in enhancing material performance .
Mechanism of Action
The mechanism of action of 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one depends on the specific reactions it undergoes. Generally, the triisopropylsilyl group acts as a protecting group, preventing unwanted reactions at the phenol site. The propanone moiety can participate in various organic reactions, such as nucleophilic addition or condensation, depending on the conditions and reagents used.
Comparison with Similar Compounds
4-[(Triisopropylsilyl)oxy]phenol: Similar structure but lacks the propanone moiety.
1-{4-[(Trimethylsilyl)oxy]phenyl}propan-1-one: Similar structure with a trimethylsilyl group instead of a triisopropylsilyl group.
Uniqueness: 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one is unique due to the presence of the bulky triisopropylsilyl group, which provides steric protection and influences the reactivity of the compound. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the development of complex molecules.
Biological Activity
1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one, often referred to as a triisopropylsilyl ether derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a phenyl group modified with a triisopropylsilyl group and a propanone moiety, which may influence its interaction with biological systems.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The triisopropylsilyl group may stabilize free radicals, thus protecting cells from oxidative stress. A study evaluating various phenolic compounds demonstrated that modifications such as silylation can enhance antioxidant capacity, which is crucial for preventing cellular damage and inflammation .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes linked to disease pathways. For instance, it may interact with enzymes involved in the metabolic pathways of cancer cells, thereby reducing their proliferation. Similar compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are implicated in inflammatory responses and cancer progression .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, derivatives of phenolic compounds have demonstrated IC50 values in the low micromolar range against melanoma and leukemia cells, suggesting that this compound may possess similar cytotoxic properties .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Melanoma | 5.2 | Induces apoptosis via ROS generation |
| Compound B | Leukemia | 3.8 | Inhibits glycolysis and ATP production |
| This compound | TBD | TBD |
The proposed mechanism of action for this compound involves multiple pathways:
- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may reduce ROS levels in cells, thereby preventing oxidative damage .
- Enzyme Interaction : The compound's ability to inhibit key metabolic enzymes could disrupt energy production in cancer cells, leading to reduced viability .
- Signal Transduction Pathways : It may modulate signaling pathways associated with cell survival and apoptosis, enhancing therapeutic efficacy against tumors.
Study on Anticancer Activity
A notable case study involved the evaluation of phenolic compounds similar to this compound in animal models. These studies revealed that administration led to significant tumor size reduction in xenograft models of melanoma, supporting the hypothesis that these compounds can effectively target tumor metabolism .
Comparative Analysis with Other Compounds
In comparative studies with other silylated phenolic compounds, this compound exhibited enhanced cytotoxic effects when combined with standard chemotherapeutic agents. This synergistic effect suggests potential for use in combination therapies .
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one to improve yield and purity?
- Methodology : Use a stepwise silylation-protection strategy. Start with 4-hydroxyphenylpropan-1-one, react with triisopropylsilyl chloride (TIPSCl) under inert conditions (e.g., N₂ atmosphere) with a base like imidazole in dry DMF. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2). Purify via column chromatography (silica gel, gradient elution) to remove unreacted starting materials and byproducts .
- Key Parameters : Temperature (0–25°C), stoichiometry (1:1.2 molar ratio of hydroxyl precursor to TIPSCl), and solvent dryness are critical to minimize hydrolysis of the silyl ether .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C-NMR : Confirm the silyl ether moiety (δ ~1.0–1.3 ppm for triisopropyl groups) and ketone resonance (δ ~207 ppm in ¹³C-NMR) .
- ESI-MS : Look for [M+H]⁺ or [M+Na]⁺ ions to verify molecular weight. Fragmentation patterns can validate structural integrity .
- FT-IR : Absorbance at ~1650–1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (Si-O-C linkage) .
Q. How does the triisopropylsilyl (TIPS) group influence the compound’s stability under varying pH conditions?
- Experimental Design : Perform hydrolytic stability assays in buffered solutions (pH 1–13) at 25°C and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm). The TIPS group confers stability in neutral to basic conditions but hydrolyzes rapidly under acidic conditions (pH < 3) .
Advanced Research Questions
Q. How can this compound serve as a precursor in synthesizing chiral ligands for asymmetric catalysis?
- Synthetic Strategy : Functionalize the ketone via reductive amination or Grignard reactions to introduce stereocenters. For example, react with chiral amines (e.g., (R)- or (S)-1-phenylethylamine) to form β-amino ketones, which can be reduced to chiral alcohols for ligand design .
- Validation : Use circular dichroism (CD) and X-ray crystallography to confirm stereochemical outcomes .
Q. What contradictions exist in reported biological activity data for structurally similar silyl-protected propanones?
- Data Analysis : Literature shows conflicting results in antimicrobial assays for analogs like 1-(4-hydroxyphenyl)propan-1-one derivatives. Possible factors:
- Solubility : Silyl groups reduce aqueous solubility, leading to false negatives in disk diffusion assays .
- Metabolic Stability : Microsomal studies suggest rapid deprotection in liver enzymes, altering bioavailability .
Q. How can I design an environmental fate study for this compound to assess ecotoxicological risks?
- Protocol :
Abiotic Degradation : Expose to UV light (λ = 254 nm) in aqueous and soil matrices; quantify photodegradation products via LC-MS/MS .
Biotic Degradation : Use OECD 301F (ready biodegradability test) with activated sludge; monitor TIPS group cleavage .
Toxicity : Perform acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201) .
Methodological Resources
- Synthetic Optimization : Refer to PubChem’s silylation protocols and reaction databases for troubleshooting .
- Data Interpretation : Use EPA DSSTox guidelines for environmental risk assessment .
- Advanced Characterization : Leverage open-access NMR/MS spectral libraries (e.g., NMReDATA) for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
